

"physical characteristics of sodium methylparaben"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium;methyl 4-hydroxybenzoate

Cat. No.: B11818526

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of Sodium Methylparaben

Introduction

Sodium methylparaben (sodium methyl para-hydroxybenzoate) is the sodium salt of methylparaben, a member of the paraben family. It is an organic compound with the chemical formula $\text{Na}(\text{CH}_3(\text{C}_6\text{H}_4\text{COO})\text{O})$.^[1] Widely utilized as an antimicrobial preservative, it is effective against a broad spectrum of bacteria, yeasts, and molds. Its application spans the pharmaceutical, cosmetic, and food industries, where it serves to extend the shelf life of products by preventing microbial contamination. The sodium salt form of methylparaben offers enhanced solubility in water compared to its ester counterpart, making it particularly suitable for aqueous formulations.^{[2][3]} This guide provides a detailed overview of the core physical and chemical characteristics of sodium methylparaben, complete with experimental protocols and structured data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of sodium methylparaben are summarized in the tables below. These parameters are critical for formulation development, stability testing, and quality control.

General Properties

Property	Value	Reference
IUPAC Name	sodium;4-methoxycarbonylphenolate	[3]
Synonyms	Sodium methyl p-hydroxybenzoate, E219, Methylparaben sodium salt	
CAS Number	5026-62-0	
EC Number	225-714-1	
Chemical Formula	C ₈ H ₇ NaO ₃	[1]
Molecular Weight	174.131 g/mol	[1]
Appearance	White or almost white, odorless, hygroscopic crystalline powder	[4][5]

Physicochemical Data

Property	Value	Conditions	Reference
Melting Point	>125 °C	[6]	
125 °C to 128 °C	For the precipitate formed after acidification	[4]	
Boiling Point	265.5 °C	at 760 mmHg	[3][7]
Density	1.42 g/cm ³	at 20 °C	[2]
pKa	8.4	at 20 °C	[2]
pH	9.5 - 10.5	1g/l in H ₂ O	[3][6]
9.7 - 10.3	0.1% solution in CO ₂ -free water	[4]	
Water Solubility	418 g/L	at 20 °C	[6]

Solubility Profile

Sodium methylparaben's solubility is a key characteristic, particularly its high solubility in water, which facilitates its incorporation into a wide range of product formulations.

Solvent	Solubility	Reference
Water	Freely soluble	[8]
Ethanol (96%)	Sparingly soluble	[8]
Methylene Chloride	Practically insoluble	[8]
Fixed Oils	Insoluble	

Stability and Storage

Stability:

- Sodium methylparaben is stable under ordinary conditions of use and storage.
- Aqueous solutions are stable over a wide pH range (3.0-11.0), though they are not stable long-term at the alkaline end of this range.
- The recommended maximum handling temperature is 80°C.
- It is hygroscopic, meaning it can absorb moisture from the atmosphere.

Incompatibilities:

- It is incompatible with strong oxidizing agents and highly alkaline or acidic materials.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from light and moisture.^[9] Recommended storage temperature is between +15°C and +25°C.^{[2][6]}

Experimental Protocols

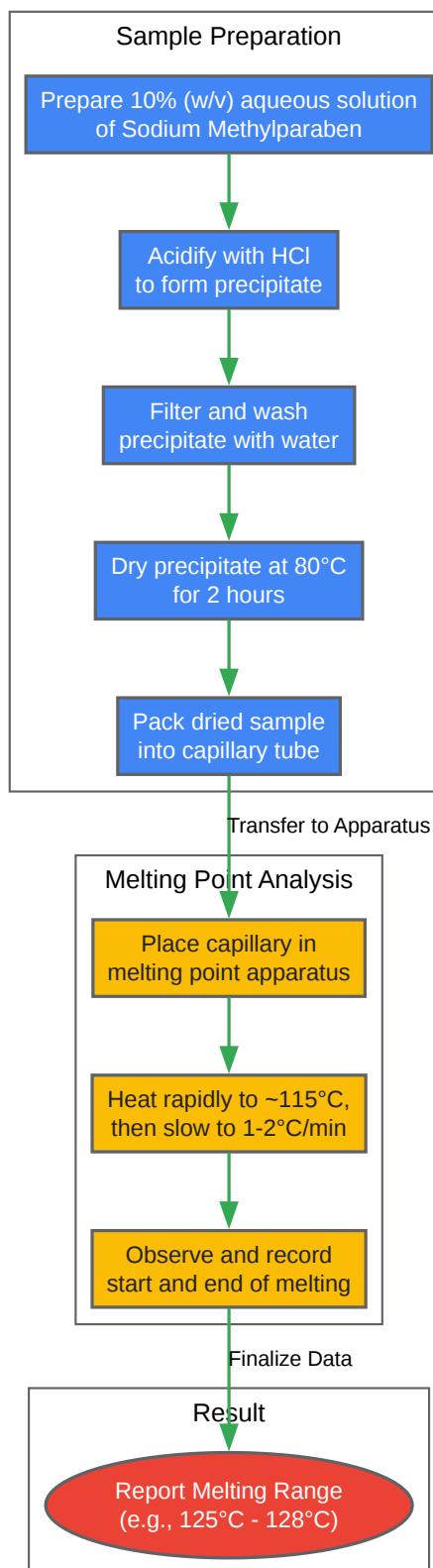
Detailed methodologies for determining key physical characteristics are essential for reproducible research and quality assessment.

Melting Point Determination (as per Pharmacopeial Method)

This protocol describes the determination of the melting point for the methylparaben precipitate derived from its sodium salt, a standard identification test.[4][10]

Principle: The sodium salt is converted to its less soluble acid form (methylparaben) by acidification. The resulting precipitate is isolated, dried, and its melting range is determined using a capillary melting point apparatus. A sharp melting range is indicative of high purity.

Apparatus and Reagents:


- Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)
- Glass capillary tubes (sealed at one end)
- Hydrochloric acid (5 M)
- Litmus paper or pH meter
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator
- Deionized water

Procedure:

- **Precipitation:** Prepare a 10% (w/v) aqueous solution of sodium methylparaben. Acidify this solution with hydrochloric acid until the solution is acidic, as confirmed by litmus paper.[4] A white precipitate of methylparaben will form.
- **Isolation and Washing:** Filter the precipitate from the solution. Wash the collected precipitate thoroughly with cold deionized water to remove any remaining salts.[4]

- Drying: Dry the washed precipitate at 80°C for two hours.[4]
- Sample Preparation: Finely powder the dry precipitate. Pack a small amount (2-3 mm height) into a glass capillary tube by tapping the sealed end on a hard surface.[11]
- Measurement: Place the capillary tube in the melting point apparatus. Heat the apparatus rapidly to about 10-20°C below the expected melting point (125°C), then reduce the heating rate to approximately 1-2°C per minute.[10][11]
- Observation: Record the temperature at which the first liquid droplet appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The range T_1 to T_2 is the melting range.

The following diagram illustrates the workflow for this protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

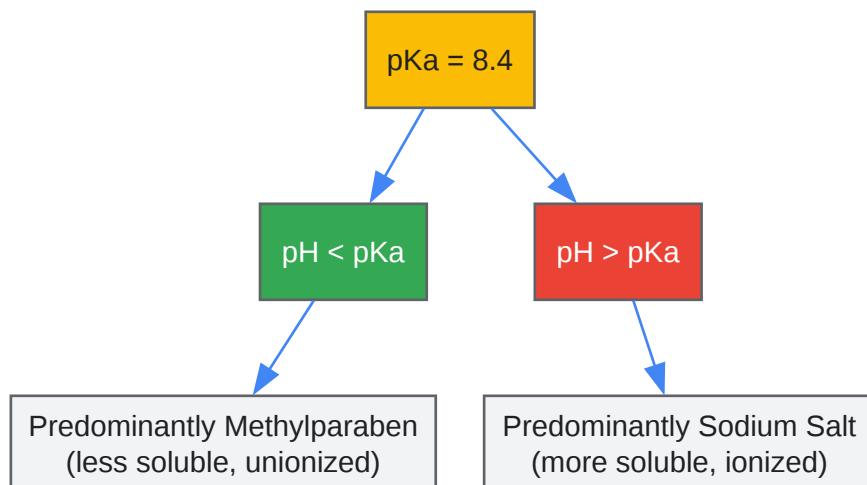
Solubility Determination Protocol (Qualitative)

Principle: This protocol provides a qualitative assessment of solubility by observing the dissolution of a specified amount of solute in a given volume of solvent at a controlled temperature.

Apparatus and Reagents:

- Test tubes
- Vortex mixer or magnetic stirrer
- Water bath (optional, for temperature control)
- Sodium Methylparaben
- Solvents (e.g., water, ethanol, methylene chloride)

Procedure:


- Preparation: Add a pre-weighed amount of sodium methylparaben (e.g., 100 mg) to a test tube.
- Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
- Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 60 seconds).
- Observation: Visually inspect the solution for any undissolved particles. If the solid dissolves completely, it is considered "soluble" under these conditions. If not, the degree of solubility can be further classified (e.g., "sparingly soluble," "practically insoluble").
- Temperature Control: For more precise measurements, conduct the procedure at a controlled temperature, such as 20°C or 25°C, using a water bath.

pKa Determination Overview

The pKa is a measure of the acid strength of a compound. For sodium methylparaben, the relevant pKa corresponds to the dissociation of the phenolic proton of its parent compound, methylparaben.[12]

Principle: Potentiometric titration is a common method for pKa determination. A solution of the substance is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal.

Logical Relationship for pKa: The pKa value is intrinsically linked to the pH-dependent stability and antimicrobial efficacy of the preservative.

[Click to download full resolution via product page](#)

Caption: pH-dependent speciation of methylparaben.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium methylparaben - Wikipedia [en.wikipedia.org]

- 2. Sodium methylparaben | 5026-62-0 [chemicalbook.com]
- 3. Sodium Methylparaben - Descrizione [ttiips.com]
- 4. Methylparaben Sodium | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acme-hardesty.com [acme-hardesty.com]
- 6. Sodium methylparaben CAS#: 5026-62-0 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Sodium methyl paraben, Sodium methylparaben BP Ph Eur USP Manufacturer [mubychem.com]
- 9. Page loading... [guidechem.com]
- 10. Method of Analysis for Sodium Methyl Parabean | Pharmaguideline [pharmaguideline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical characteristics of sodium methylparaben"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11818526#physical-characteristics-of-sodium-methylparaben]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com